![molecular formula C11H7ClN2O2 B1370020 4-(2-Chloropyrimidin-4-yl)benzoic acid CAS No. 281232-89-1](/img/structure/B1370020.png)
4-(2-Chloropyrimidin-4-yl)benzoic acid
Overview
Description
“4-(2-Chloropyrimidin-4-yl)benzoic acid” is a chemical compound with the CAS Number: 281232-89-1 . It has a molecular weight of 234.64 and its molecular formula is C11H7ClN2O2 . The IUPAC name for this compound is 4-(2-chloro-4-pyrimidinyl)benzoic acid .
Molecular Structure Analysis
The InChI code for “4-(2-Chloropyrimidin-4-yl)benzoic acid” is 1S/C11H7ClN2O2/c12-11-13-6-5-9 (14-11)7-1-3-8 (4-2-7)10 (15)16/h1-6H, (H,15,16) . The SMILES representation is OC(=O)c1ccc(cc1)-c1ccnc(Cl)n1 .Scientific Research Applications
Synthesis and Intermediate Applications
4-(2-Chloropyrimidin-4-yl)benzoic acid and its derivatives are primarily utilized as intermediates in the synthesis of various compounds. The compound has been identified as a key intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. The synthesis process involves a series of reactions starting from 2-thiouracil, leading to the creation of important intermediates for further pharmaceutical applications (Ju Xiu-lia, 2015).
Methodological Advances in Synthesis
Advancements in the methodology of synthesis for compounds involving 4-(2-Chloropyrimidin-4-yl)benzoic acid have been reported. For example, a more efficient synthesis method for 5-methyl-2-(pyrimidin-2-yl)benzoic acid, an important fragment of orexin Filorexant (MK-6096), has been developed. This method provides a shorter synthetic pathway and higher yield, indicating the potential for more efficient production of related compounds (Fei Liu et al., 2020).
Chemical and Biological Studies
Structural and biological studies have been conducted on organotin(IV) derivatives with heterocyclic thioamides, where 4-(2-Chloropyrimidin-4-yl)benzoic acid derivatives may play a role. These studies are crucial for understanding the biological interactions and potential applications of these compounds in biological systems (M. Xanthopoulou et al., 2008).
Environmental Applications
The compound and its derivatives have been involved in studies related to environmental science. For instance, the degradation pathways of certain herbicides in soil involving microorganisms have been explored. These studies help in understanding the environmental impact and breakdown of chemical compounds used in agriculture (Seema B. Sharma et al., 2012).
Safety and Hazards
properties
IUPAC Name |
4-(2-chloropyrimidin-4-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-11-13-6-5-9(14-11)7-1-3-8(4-2-7)10(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFZVVITMGNVMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283940 | |
Record name | 4-(2-Chloro-4-pyrimidinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropyrimidin-4-yl)benzoic acid | |
CAS RN |
281232-89-1 | |
Record name | 4-(2-Chloro-4-pyrimidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=281232-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Chloro-4-pyrimidinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Chloro-4-pyrimidinyl)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLA8V5NC92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.